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molecular formula C9H20O2 B8580697 3-Butoxy-2,2-dimethyl-propanol

3-Butoxy-2,2-dimethyl-propanol

Cat. No. B8580697
M. Wt: 160.25 g/mol
InChI Key: HVADYUPTDFGQDT-UHFFFAOYSA-N
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Patent
US09388105B2

Procedure details

90 g of 2,2-dimethyl-1,3-propanediol, 10 g of water, and 20 g of 5,5-dimethyl-2-propyl-1,3-dioxane were combined in a 300 mL autoclave with 1.5 g of 5% (by weight) Pd on carbon catalyst and 100 mg of phosphoric acid. The autoclave was sealed and purged twice with N2 and once with H2. The reactor was charged with H2 and heated to 200° C. The reactor was then brought to an operating pressure of 10.3 MPa and stirring commenced at 750 rpm. Pressure was maintained through the duration of the experiment. After 2 h, the autoclave was cooled and remaining gas vented. The autoclave was opened, its contents filtered, and the filtrate analyzed by gas chromatography (GC). 94% conversion of the acetal and 99% selectivity to 3-butoxy-2,2-dimethyl-propanol were observed.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
10 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)(CO)CO.[CH3:8][C:9]1([CH3:18])[CH2:14][O:13][CH:12]([CH2:15][CH2:16][CH3:17])[O:11][CH2:10]1.P(=O)(O)(O)O>[Pd].O>[CH2:12]([O:11][CH2:10][C:9]([CH3:8])([CH3:18])[CH2:14][OH:13])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
CC(CO)(CO)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CC1(COC(OC1)CCC)C
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
10 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
purged twice with N2 and once with H2
ADDITION
Type
ADDITION
Details
The reactor was charged with H2
TEMPERATURE
Type
TEMPERATURE
Details
Pressure was maintained through the duration of the experiment
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled
FILTRATION
Type
FILTRATION
Details
its contents filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCC)OCC(CO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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